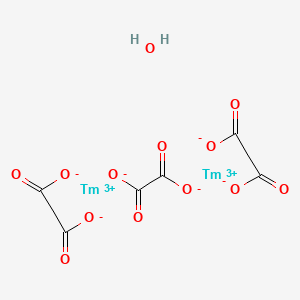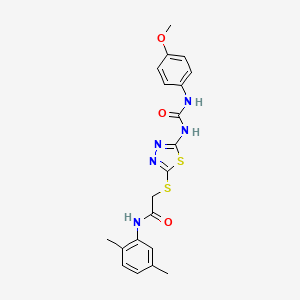
Thulium(III) oxalate hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thulium(III) oxalate hydrate is a chemical compound with the formula Tm₂(C₂O₄)₃·xH₂O. It is the oxalate salt of thulium, a rare earth element. This compound is typically found in a hydrated form and is known for its unique properties and applications in various scientific fields .
Mécanisme D'action
Target of Action
Thulium(III) oxalate hydrate is a chemical compound containing the rare earth element thulium
Mode of Action
It’s known that the compound can be prepared by reacting an aqueous solution of thulium(III) chloride and a benzene solution of dimethyl oxalate
Biochemical Pathways
It’s known that oxalates, which are part of the compound, are involved in many processes such as pollutant bioremediation, wood degradation, biodeterioration processes, and rock weathering processes .
Result of Action
It’s known that its pentahydrate is decomposed by heat to obtain the dihydrate, which is further heated to obtain thulium(iii) oxide .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Thulium(III) oxalate hydrate can be synthesized by reacting an aqueous solution of thulium(III) chloride with a benzene solution of dimethyl oxalate. The reaction typically occurs at room temperature and results in the formation of the hydrated oxalate .
Industrial Production Methods: In industrial settings, the preparation of this compound involves similar methods but on a larger scale. The pentahydrate form of the compound can be decomposed by heat to obtain the dihydrate, which is further heated to produce thulium(III) oxide .
Types of Reactions:
Oxidation and Reduction: this compound can undergo thermal decomposition, where it is heated to produce thulium(III) oxide.
Substitution: It reacts with hydrochloric acid to form H[Tm(C₂O₄)₂]·6H₂O.
Common Reagents and Conditions:
Hydrochloric Acid: Used in substitution reactions to form different thulium oxalate complexes.
Heat: Applied in thermal decomposition to convert the hydrate to thulium(III) oxide.
Major Products:
Thulium(III) Oxide: Formed through thermal decomposition.
Hydrated Thulium Oxalate Complexes: Formed through reactions with acids.
Applications De Recherche Scientifique
Thulium(III) oxalate hydrate has several applications in scientific research:
Comparaison Avec Des Composés Similaires
- Holmium(III) Oxalate Hydrate
- Terbium Oxalate Hydrate
- Samarium Oxalate Hydrate
Comparison: Thulium(III) oxalate hydrate is unique due to its specific luminescent properties, which make it particularly useful in applications such as medical imaging and low radiation detection. Compared to other rare earth oxalates, this compound offers distinct advantages in terms of stability and reactivity .
Propriétés
IUPAC Name |
oxalate;thulium(3+);hydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2H2O4.H2O.2Tm/c3*3-1(4)2(5)6;;;/h3*(H,3,4)(H,5,6);1H2;;/q;;;;2*+3/p-6 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUELVSSHRTZSBY-UHFFFAOYSA-H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].O.[Tm+3].[Tm+3] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2O13Tm2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
619.94 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58176-73-1 |
Source


|
| Record name | Thulium(3+) oxalate hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-bromo-2-chlorobenzamide](/img/structure/B2922456.png)
![(E)-ethyl 2-(4-amino-4-oxobut-2-enamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2922458.png)


![3-[1-(2,6-dichlorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2922463.png)

![8-(3-chloro-4-methylphenyl)-3-ethyl-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2922466.png)


![3-[(4-Amino-1H-pyrazol-1-yl)methyl]benzoic acid hydrochloride](/img/structure/B2922475.png)
![4-Methyl-5-[(2-methylbenzyl)sulfonyl]-1,2,3-thiadiazole](/img/structure/B2922476.png)
![1-Cyclohexyl-3-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)urea](/img/structure/B2922477.png)
![4-[4-(2-cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-2-amine](/img/structure/B2922478.png)

